3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
2-hexyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-5-6-7-8-18-13(20)11-12(17(3)15(18)21)16-14-19(11)9-10(2)22-14/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJUYVMKWPRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate oxazole ring, followed by the introduction of hexyl and methyl groups through alkylation reactions. The final step often involves cyclization to form the purine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Adenosine and Serotonin/Dopamine Receptor Affinity
- Adenosine Receptors: Analogous purine-diones often interact with adenosine receptors (A₁, A₂A, A₃), which regulate cardiovascular, immune, and neurological functions. The hexyl substituent may modulate selectivity for specific subtypes (e.g., A₃ receptors) .
- Serotonin/Dopamine Receptors : Imidazo[2,1-f]purine-diones (e.g., Compound 5 ) exhibit dual activity at serotonin (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors. The oxazole core in the target compound may alter binding kinetics due to reduced steric hindrance compared to imidazole.
Enzyme Inhibition
Antiproliferative Activity
Quinazoline-diones (e.g., 3-substituted derivatives ) demonstrate antiproliferative effects in cancer models. While the oxazolo-purine-dione scaffold differs, its electron-deficient core may similarly interfere with DNA repair or kinase signaling .
Biological Activity
Chemical Structure and Properties
3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has the following molecular formula:
- Molecular Formula : C14H20N4O2
- Molecular Weight : 288.34 g/mol
The structure features a hexyl chain and dimethyl substitutions on the oxazolo-purine framework, which may influence its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Enzyme Inhibition : Many purine derivatives act as inhibitors of enzymes such as adenosine deaminase and xanthine oxidase. These enzymes play crucial roles in nucleotide metabolism and oxidative stress pathways.
- Antioxidant Activity : Some studies suggest that oxazolo-purines exhibit antioxidant properties, potentially mitigating oxidative damage in cells.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis through modulation of cyclic nucleotide levels (cAMP and cGMP).
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Anti-inflammatory Agents : By inhibiting specific enzymes involved in inflammatory pathways.
- Anticancer Properties : Due to its ability to modulate cell signaling and induce apoptosis in cancer cells.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various purine derivatives on adenosine deaminase. Results indicated that modifications on the purine structure significantly affected enzyme inhibition rates. The study highlighted that compounds with longer alkyl chains exhibited increased potency against adenosine deaminase compared to shorter chains.
Study 2: Antioxidant Activity
In vitro assays were conducted to evaluate the antioxidant capacity of this compound. The compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress.
Study 3: Neuroprotective Effects
A recent pharmacological study explored the neuroprotective effects of oxazolo-purines in models of oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced cell death and improved cell viability in neuronal cultures exposed to oxidative stress.
Q & A
Q. What are the key synthetic pathways for 3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione?
The synthesis involves multi-step organic reactions, often starting with functionalized intermediates. A common approach includes:
- Friedel-Crafts alkylation to introduce the hexyl group (e.g., using 3-chlorophenylmethyl intermediates) .
- Cyclization reactions under alkaline conditions (e.g., KOH in ethanol) to form the oxazolo-purine core .
- Final purification via HPLC to ensure >95% purity, with solvents like dichloromethane or ethanol used in intermediate steps . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts through temperature optimization (e.g., 60–80°C) .
Q. How is the molecular structure of this compound validated?
Structural characterization employs:
- 1H-NMR spectroscopy to confirm substituent positions (e.g., methyl groups at N1 and N7) and cyclization success (disappearance of N7-H signals post-cyclization) .
- X-ray crystallography to resolve the fused oxazolo-purine ring system and substituent spatial arrangement .
- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., C₁₇H₂₃N₅O₃) .
Q. What preliminary biological screening methods are used for this compound?
Initial screening focuses on:
- Receptor binding assays (e.g., radioligand displacement for adenosine A2A receptors, with Ki values ~1 μM reported in rat models) .
- In vitro cytotoxicity via MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial activity testing using disk diffusion or microdilution methods against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Advanced optimization strategies include:
- Catalyst screening : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve cyclization efficiency in two-phase systems .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while flow chemistry reduces reaction time .
- Process automation : Automated platforms adjust parameters in real-time (e.g., pH, temperature) to maximize yield (>80%) .
Q. What explains conflicting data on adenosine receptor selectivity (A2A vs. A1)?
Discrepancies may arise from:
- Species-specific receptor variation : Rat A2A receptors show higher affinity (Ki = 0.998 μM) compared to human isoforms .
- Assay conditions : Differences in buffer composition (e.g., Mg²⁺ concentration) alter ligand-receptor kinetics .
- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) drastically shift selectivity profiles . Resolution requires cross-species validation and molecular dynamics simulations to map binding pockets .
Q. How do substituents influence structure-activity relationships (SAR)?
Systematic SAR studies reveal:
- Hexyl chain length : Longer alkyl chains (C6) enhance membrane permeability but reduce aqueous solubility .
- Methyl groups at N1/N7 : Critical for A2A receptor binding; removal decreases affinity by >50% .
- Oxazolo ring modifications : Replacement with thiazolo rings abolishes activity, highlighting the oxazole moiety’s role in hydrogen bonding . Data from 3D-QSAR models and crystallography guide rational design .
Q. What methodologies resolve contradictions in reported bioactivity data?
To address inconsistencies:
- Dose-response replication : Independent validation across multiple labs using standardized protocols (e.g., NIH assay guidelines) .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
- In silico docking : Computational models (e.g., AutoDock Vina) predict off-target interactions (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
